molecular formula C19H19Cl2N5O2S B12132430 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dichloro phenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dichloro phenyl)acetamide

Cat. No.: B12132430
M. Wt: 452.4 g/mol
InChI Key: CRLPONFOZLQYFA-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dichloro phenyl)acetamide is a complex organic compound featuring a triazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dichloro phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylethoxy substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. Research is focused on its ability to induce apoptosis in cancer cells and its potential use in chemotherapy.

Industry

Industrially, the compound can be used in the synthesis of other complex organic molecules. Its structural features make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dichloro phenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it might induce apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Phenylacetamide Derivatives: Compounds such as paracetamol, which is used as an analgesic and antipyretic.

Uniqueness

What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dichloro phenyl)acetamide apart is its combined structural features, which provide a unique profile of biological activities. The presence of both triazole and phenylacetamide moieties contributes to its diverse reactivity and potential therapeutic applications.

This compound’s unique combination of structural elements and biological activities makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H19Cl2N5O2S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C19H19Cl2N5O2S/c1-11(2)28-14-5-3-4-12(8-14)18-24-25-19(26(18)22)29-10-17(27)23-13-6-7-15(20)16(21)9-13/h3-9,11H,10,22H2,1-2H3,(H,23,27)

InChI Key

CRLPONFOZLQYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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